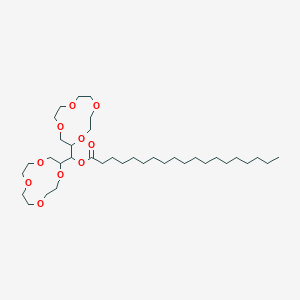
Bis(1,4,7,10-tetraoxacyclododecan-2-YL)methyl nonadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate typically involves the esterification of nonadecanoic acid with a bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in creating biocompatible materials.
Industry: Used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate exerts its effects is largely dependent on its ability to form stable complexes with metal ions. The crown ether units can encapsulate metal ions, facilitating their transport and potentially altering their reactivity. This property is particularly useful in catalysis and ion transport applications.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl octadecanoate
- Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl hexadecanoate
Uniqueness
Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate is unique due to its specific chain length and the presence of two crown ether units. This structure provides it with distinct properties, such as enhanced ability to form stable complexes with larger metal ions compared to its shorter-chain analogs.
Propiedades
Número CAS |
189759-40-8 |
|---|---|
Fórmula molecular |
C36H68O10 |
Peso molecular |
660.9 g/mol |
Nombre IUPAC |
bis(1,4,7,10-tetraoxacyclododec-2-yl)methyl nonadecanoate |
InChI |
InChI=1S/C36H68O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(37)46-36(33-31-42-25-23-38-19-21-40-27-29-44-33)34-32-43-26-24-39-20-22-41-28-30-45-34/h33-34,36H,2-32H2,1H3 |
Clave InChI |
ZNTVCQASPJCCFI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)OC(C1COCCOCCOCCO1)C2COCCOCCOCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12551264.png)

![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
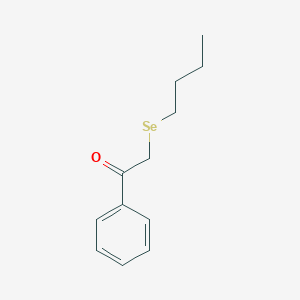
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
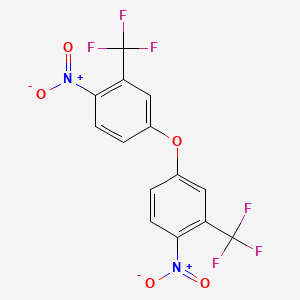
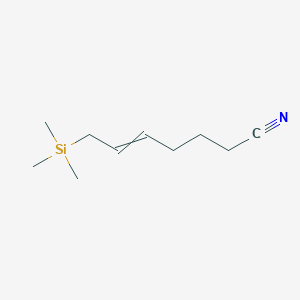

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
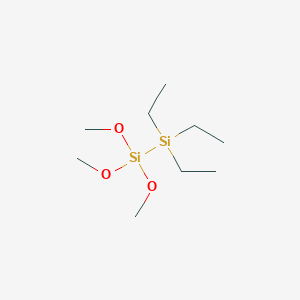
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
